4-Bromo-2-isopropylthiazole basic properties
4-Bromo-2-isopropylthiazole basic properties
An In-depth Technical Guide to 4-Bromo-2-isopropylthiazole: Core Properties, Synthesis, and Reactivity for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic pathways, spectroscopic characteristics, and chemical reactivity of 4-Bromo-2-isopropylthiazole (CAS No. 376585-97-6). As a substituted thiazole, this heterocyclic building block holds significant potential in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective utilization in a laboratory setting. All methodologies are presented with an emphasis on causality and self-validation, grounded in authoritative references.
Introduction: The Strategic Value of Substituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 4-Bromo-2-isopropylthiazole is a key intermediate, combining three synthetically valuable features:
-
The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, which can engage in various non-covalent interactions with biological targets.
-
The Isopropyl Group at C2: This bulky, lipophilic group can enhance binding affinity through hydrophobic interactions and improve membrane permeability.
-
The Bromine Atom at C4: A versatile synthetic handle, the C4-Br bond is amenable to a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. It also serves as a site for metallation to generate nucleophilic intermediates.
This guide delineates the essential properties of this compound to empower its strategic application in complex synthesis campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is paramount for its handling, reaction setup, and purification. While detailed experimental data for 4-Bromo-2-isopropylthiazole is not extensively published, the core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 376585-97-6 | [1][2][3] |
| Molecular Formula | C₆H₈BrNS | [1][2][3] |
| Molecular Weight | 206.10 g/mol | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF). | Inferred |
| pKa (Predicted) | 0.54 ± 0.10 | [3] |
Synthesis of 4-Bromo-2-isopropylthiazole: A Putative Pathway
Protocol 1: Putative Synthesis of 2-Isopropylthiazole
This procedure is based on the classic Hantzsch synthesis, a reliable method for constructing thiazole rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioisobutyramide (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add 1,3-dichloroacetone (1.0 eq.). Note: This reaction is exothermic. Addition may need to be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-isopropyl-4-chloromethylthiazole can be carried forward or purified by column chromatography. The chloromethyl group would then be reduced to a methyl group and subsequently removed, or a different starting material used to yield 2-isopropylthiazole directly, though this adds complexity. A more direct, albeit potentially lower-yielding, route might involve the condensation of thioisobutyramide with bromoacetaldehyde.
Protocol 2: Putative Bromination of 2-Isopropylthiazole
Electrophilic bromination of the thiazole ring typically occurs at the C5 position unless it is blocked. However, with specific reagents, bromination at C4 can be achieved, especially if C5 is sterically hindered or if the reaction proceeds via a lithiation-bromination sequence. For direct bromination, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.
-
Reaction Setup: Dissolve 2-isopropylthiazole (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product and consumption of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and removal of the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-isopropylthiazole.
Spectroscopic Analysis & Characterization
Unambiguous structural confirmation is critical. As experimental spectra are not publicly available, the following data are predicted based on established principles of NMR and mass spectrometry and analysis of structurally similar compounds.[1]
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.15 (s, 1H) | Thiazole C5-H |
| ~3.30 (sept, J ≈ 6.9 Hz, 1H) | -CH(CH₃)₂ |
| ~1.35 (d, J ≈ 6.9 Hz, 6H) | -CH(CH ₃)₂ |
Causality Behind Predicted Shifts:
-
¹H NMR: The lone proton on the thiazole ring (C5-H) is expected to be a singlet in the aromatic region. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.
-
¹³C NMR: The C2 carbon, attached to nitrogen and sulfur, will be the most downfield signal. The C4 carbon, bearing the bromine atom, will also be significantly downfield. The C5 carbon will be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C-H stretching (aliphatic): ~2970-2870 cm⁻¹
-
C=N stretching (thiazole ring): ~1600-1500 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically < 700 cm⁻¹
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 205 and 207, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
-
Fragmentation: Common fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺) and potentially the bromine atom ([M-79/81]⁺).
Chemical Reactivity and Synthetic Utility
The bromine atom at the C4 position is the primary center of reactivity, making 4-Bromo-2-isopropylthiazole a valuable substrate for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly common for forming biaryl structures.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-isopropylthiazole (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 4-aryl-2-isopropylthiazole.
Formation of Organometallic Reagents
The C4-Br bond can also be converted into a nucleophilic center. Reaction with strong bases like n-butyllithium at low temperatures would lead to lithium-halogen exchange, or reaction with magnesium metal would form a Grignard reagent. These organometallic intermediates can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce different functional groups at the C4 position.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 4-Bromo-2-isopropylthiazole is not widely available. Therefore, precautions must be based on data from structurally related brominated heterocyclic compounds.
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
4-Bromo-2-isopropylthiazole is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its key features—a lipophilic isopropyl group and a synthetically versatile bromine atom on a biologically relevant thiazole core—make it an attractive starting material for creating diverse libraries of novel compounds. While a lack of extensive published experimental data necessitates predictive analysis for some properties, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
- Bera, A., & Pradhan, P. (n.d.).
- ChemicalBook. (n.d.). 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1h nmr.
- Labshake. (n.d.). 4-Bromo-2-isopropyl-1,3-thiazole by Alfa Chemistry.
- BenchChem. (2025).
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
- University College London. (n.d.). Chemical shifts.
- Lin, C.-H., et al. (2019). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. Polymers, 11(3), 386.
- Lin, C.-H., et al. (2025). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. Polymers.
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-4-isopropylphenol in Fine Chemical Synthesis. BenchChem.
- MDPI. (2022).
- Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Oleo Science, 61(7), 387-392.
- Naser, N. A., et al. (2025). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
- El-Sayed, W. M., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols for 2-Bromo-4-isopropylphenol in Medicinal Chemistry. BenchChem.
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
- Shah, A., & Devi, S. (1994). Synthesis and properties of poly(hydroxamic acid)
- ResearchGate. (2025). (PDF) Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff.
- Thesis Template. (n.d.).
- Brunel University Research Archive. (n.d.). SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION.
- OUCI. (n.d.). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)].
- ResearchGate. (2025).
- BenchChem. (2025).
- Gîrbea, A.-S., et al. (2024).
- MDPI. (2023).
